molecular formula C12H18N2 B15211058 Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)- CAS No. 677276-43-6

Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)-

Cat. No.: B15211058
CAS No.: 677276-43-6
M. Wt: 190.28 g/mol
InChI Key: UDAOTEFGZUWABX-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)- (CAS: Not explicitly provided; systematic name: 3-(pyrrolidin-1-yl)-N,N-dimethylaniline) is a tertiary aromatic amine featuring a benzene ring substituted with a dimethylamino group (-N(CH₃)₂) at the amine position and a pyrrolidinyl moiety (-C₄H₈N) at the meta position. Such derivatives are of interest in medicinal chemistry due to their ability to interact with biological targets, such as enzymes or receptors, and in synthetic chemistry as directing groups for metal-catalyzed C–H functionalization .

Properties

CAS No.

677276-43-6

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N,N-dimethyl-3-pyrrolidin-1-ylaniline

InChI

InChI=1S/C12H18N2/c1-13(2)11-6-5-7-12(10-11)14-8-3-4-9-14/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

UDAOTEFGZUWABX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE typically involves the reaction of 3-bromoaniline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aniline moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N,N-Dimethylaniline Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)- C₁₂H₁₈N₂ -N(CH₃)₂, -C₄H₈N (meta) Potential directing group in catalysis; unexplored pharmacological activity
1-Benzyl-N,N-dimethyl-3-pyrrolidinamine C₁₃H₂₀N₂ -N(CH₃)₂, -C₄H₈N (meta), benzyl group Intermediate in organic synthesis; molecular weight: 204.317 g/mol
Benzydamine (N,N-dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine) C₁₉H₂₃N₃O -O-(indazolyl-benzyl), propanamine chain Anti-inflammatory, analgesic (≥95% purity; λmax 309 nm)
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline C₉H₉BrF₃N -Br, -CF₃ (para and meta) Halogenated derivative; used in Suzuki coupling reactions
OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] C₁₉H₂₃NO -O-(styrylphenoxy), propanamine chain Squalene synthase inhibitor (EC₅₀ 539 nM); cholesterol biosynthesis modulation

Key Comparative Insights

Electronic and Steric Effects

  • Electron-Donating Groups: The dimethylamino group (-N(CH₃)₂) enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions. This is contrasted with halogenated analogs (e.g., 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline), where electron-withdrawing substituents (-Br, -CF₃) reduce reactivity toward electrophiles .
  • In contrast, OX03771’s linear propanamine chain minimizes steric effects, favoring enzyme inhibition .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)- 190.29 2.1 0.5 (DMSO) 80–85 (est.)
Benzydamine 309.40 3.8 <0.1 (Water) 161–163
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline 272.07 3.5 Insoluble 45–47

Q & A

Q. What regulatory guidelines govern the safe handling of this compound in academic labs?

  • Methodological Answer: Follow OSHA standards for amine handling (e.g., PPE, fume hoods). Waste disposal complies with EPA guidelines for nitrogen-containing organics. Institutional Animal Care and Use Committee (IACUC) protocols apply for in vivo studies .

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